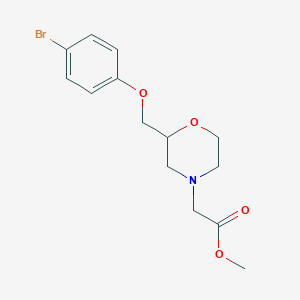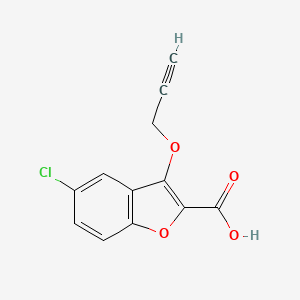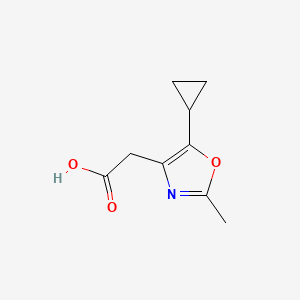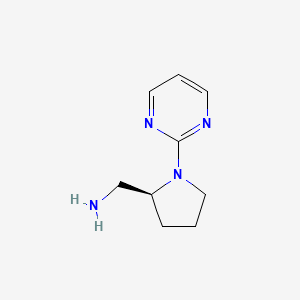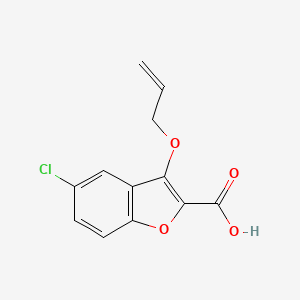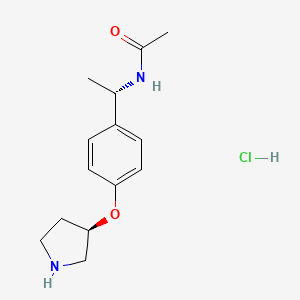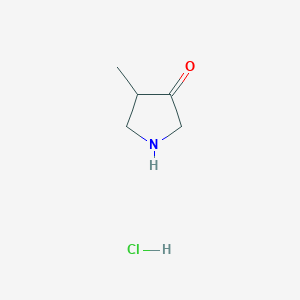
4-Methylpyrrolidin-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyrrolidin-3-one hydrochloride is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. Pyrrolidinones are known for their biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrrolidin-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylaminobutyric acid with a dehydrating agent such as thionyl chloride, followed by cyclization to form the pyrrolidinone ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent formation of the hydrochloride salt. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-Methylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidinone with similar structural features but different biological activities.
N-Methylpyrrolidin-2-one: Known for its use as a solvent and in pharmaceutical synthesis.
Pyrrolidin-2,5-dione: Exhibits different chemical reactivity and applications compared to 4-Methylpyrrolidin-3-one hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H10ClNO |
|---|---|
Molekulargewicht |
135.59 g/mol |
IUPAC-Name |
4-methylpyrrolidin-3-one;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(4)7;/h4,6H,2-3H2,1H3;1H |
InChI-Schlüssel |
ZTPXCIOMRSTANA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


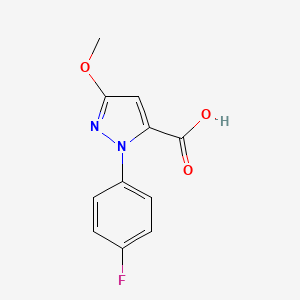
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
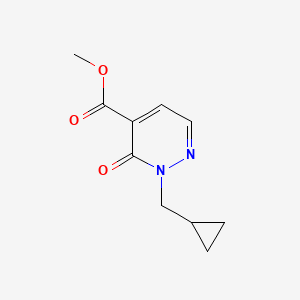
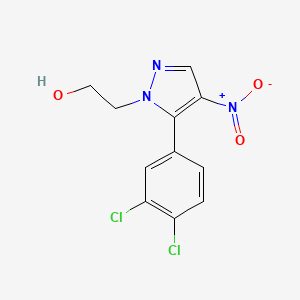
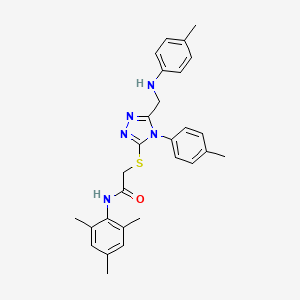
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
